(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid
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Description
(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid, often abbreviated as (R)-3-TBA-4-PFBA, is an organic compound that has been studied for its unique properties and potential applications in various scientific research fields. The compound has a unique structure with a tertiary amine group, a tert-butoxycarbonyl group, and a perfluorophenyl group. This structure makes it a useful reagent for the synthesis of various compounds and has been used in a variety of research applications.
Scientific Research Applications
Asymmetric Hydrogenation and Amino Acid Pharmacophore
(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid has been synthesized through asymmetric hydrogenation, which is useful in creating a beta-amino acid pharmacophore. This process involves using chiral ferrocenyl ligands and achieving high enantiomeric excess, indicating its potential in stereo-specific synthesis (Kubryk & Hansen, 2006).
Synthesis of Peptide Analogs and NMR Applications
This compound has been instrumental in the synthesis of perfluoro-tert-butyl hydroxyproline, which has two distinct conformational preferences and is sensitively detected by 19F NMR. This suggests its utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Synthesis of Unsaturated β-Amino Acid Derivatives
The compound has been used in the synthesis of unsaturated β-amino acid derivatives, showcasing its role in creating complex organic molecules with specific stereochemistry (Davies, Fenwick, & Ichihara, 1997).
Organic Syntheses and Protecting Groups
It has also been applied in various organic syntheses, particularly as a protecting group in complex organic molecules. This function is critical in multi-step syntheses where selectivity and protection of certain functional groups are essential (Linder, Steurer, & Podlech, 2003).
N-tert-Butoxycarbonylation and Catalysis
The compound is significant in the N-tert-butoxycarbonylation of amines, a process catalyzed by commercially available heteropoly acids. This showcases its role in the efficient and environmentally benign synthesis of N-Boc derivatives, which are crucial in peptide synthesis (Heydari et al., 2007).
properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBNSOJUYXDRT-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126610 |
Source
|
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid | |
CAS RN |
269398-93-8 |
Source
|
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269398-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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